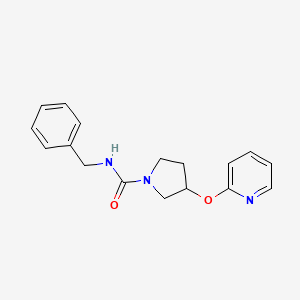
N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
N-(Pyridin-2-yl)amides, which include N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide, were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides was promoted by I2 and TBHP in toluene via C–C bond cleavage, and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is characterized by a pyrrolidine ring, a benzyl group, a pyridin-2-yloxy group, and a carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The synthesis of N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide involves a C–C bond cleavage promoted by I2 and TBHP . This reaction is part of a broader class of reactions involving the synthesis of amides, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals .Scientific Research Applications
Synthetic Pathways and Derivatives
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it played a role in the preparation of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, highlighting its utility in creating complex molecular architectures with potential biological activity (Kuznetsov & Chapyshev, 2007). Additionally, the synthesis and antibacterial activity of N-(3-hydroxy-2-pyridyl) benzamides were explored, indicating the compound's relevance in developing antimicrobial agents (Mobinikhaledi et al., 2006).
Chemical Modifications and Biological Activity
Chemical modification strategies, such as methylation in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule, have been investigated to enhance analgesic properties, demonstrating the potential for creating more effective therapeutic agents through structural modifications (Ukrainets et al., 2015).
Biological Applications
Antipsychotic Potential
Research on N-benzyl-N-(pyrrolidin-3-yl)carboxamides has shown these compounds to be a new class of selective dual serotonin/noradrenaline reuptake inhibitors, suggesting their potential application as antipsychotic or antidepressant agents (Wakenhut et al., 2008).
Cholinesterase Inhibitory Activity
The synthesis and evaluation of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors have been explored, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease (Abedinifar et al., 2018).
Future Directions
The future directions for research on N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by pyrrolidine derivatives , this compound could be a promising candidate for drug development. Further studies could also explore its synthesis methods and optimize them for large-scale production .
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds are known to affect various biochemical pathways, but the exact pathways and their downstream effects need further investigation.
Result of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds are known to have significant biological and therapeutic value .
Action Environment
It is known that the synthesis of similar compounds, such as n-(pyridin-2-yl)amides, can be affected by different reaction conditions
properties
IUPAC Name |
N-benzyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-12-14-6-2-1-3-7-14)20-11-9-15(13-20)22-16-8-4-5-10-18-16/h1-8,10,15H,9,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMRRVDQXDKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

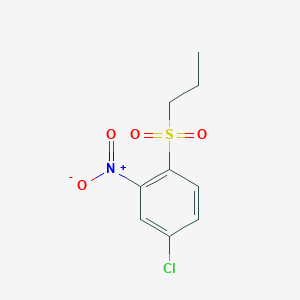
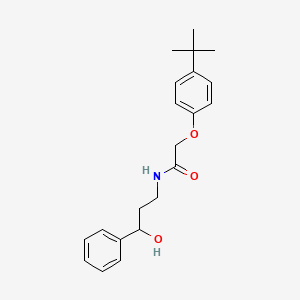
![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)
![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2798551.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2798555.png)
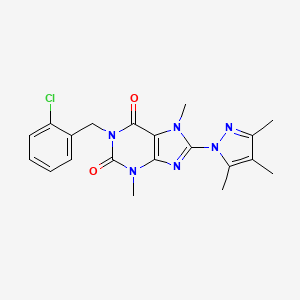
![N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2798557.png)
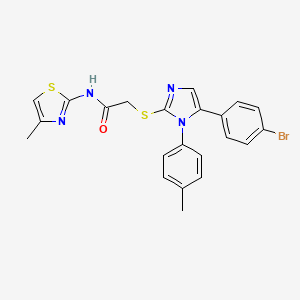
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2798562.png)
![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)